molecular formula C38H63N5O15 B14035923 Methyltetrazine-amino-PEG12-CH2CH2COOH

Methyltetrazine-amino-PEG12-CH2CH2COOH

Cat. No.: B14035923
M. Wt: 829.9 g/mol
InChI Key: JTVYTYFCYANDCX-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG12-CH2CH2COOH is a multifunctional PEGylated compound designed for bioconjugation and click chemistry applications. Its structure comprises three key components:

  • Methyltetrazine: A bioorthogonal reactive group that enables rapid, catalyst-free conjugation with trans-cyclooctene (TCO) derivatives under mild conditions . The methyl substituent enhances the stability of the tetrazine moiety, reducing premature degradation .
  • PEG12 spacer: A 12-unit polyethylene glycol (PEG) chain that improves water solubility, reduces immunogenicity, and increases circulation time in biological systems .
  • Carboxylic acid terminus (CH2CH2COOH): Facilitates covalent conjugation with amine-containing molecules (e.g., proteins, peptides) via carbodiimide-mediated coupling (e.g., EDC or HATU) .

This compound is widely used in drug delivery, antibody-drug conjugate (ADC) development, and biomaterial engineering due to its dual reactivity (tetrazine-click and amine-carboxyl coupling) and biocompatibility .

Properties

Molecular Formula

C38H63N5O15

Molecular Weight

829.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C38H63N5O15/c1-33-40-42-38(43-41-33)35-4-2-34(3-5-35)32-39-36(44)6-8-47-10-12-49-14-16-51-18-20-53-22-24-55-26-28-57-30-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-7-37(45)46/h2-5H,6-32H2,1H3,(H,39,44)(H,45,46)

InChI Key

JTVYTYFCYANDCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG12-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with a PEG spacer and an amino group. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and scalability, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG12-CH2CH2COOH undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are bioconjugates, where this compound is linked to various biomolecules such as proteins, peptides, and oligonucleotides .

Scientific Research Applications

Methyltetrazine-amino-PEG12-CH2CH2COOH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COOH involves its ability to undergo rapid and specific click chemistry reactions with TCO derivatives. This reaction forms a stable covalent bond, enabling the efficient conjugation of biomolecules. The methyltetrazine group acts as a bioorthogonal handle, allowing for selective and precise labeling without interfering with biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyltetrazine-amino-PEG12-CH2CH2COOH with structurally or functionally analogous PEGylated reagents:

Compound Functional Groups Reactivity Solubility Key Applications References
This compound Methyltetrazine, amine, carboxylic acid TCO-click chemistry (fast kinetics), amine-carboxyl coupling (EDC/HATU) High (PEG12-enhanced) ADC development, biomaterial functionalization
Methyltetrazine-PEG12-Maleimide Methyltetrazine, maleimide TCO-click chemistry, thiol-maleimide coupling (pH 6.5–7.5) High Site-specific protein labeling, nanoparticle modification
Thiol-PEG12-acid (HS-PEG12-CH2CH2COOH) Thiol, carboxylic acid Thiol-gold/maleimide interactions, amine-carboxyl coupling Moderate to high Surface functionalization, drug delivery systems
m-PEG12-azide Azide CuAAC (copper-catalyzed azide-alkyne cycloaddition) or SPAAC (strain-promoted) High Fluorescent labeling, biomolecule tagging
m-PEG12-amine Primary amine Amine-carboxyl or amine-succinimidyl ester coupling High Peptide synthesis, polymer crosslinking

Reactivity and Stability

  • Methyltetrazine vs. Azide: Methyltetrazine reacts with TCO at rates >1,000 M⁻¹s⁻¹, outperforming azide-DBCO (dibenzocyclooctyne) systems (~1–10 M⁻¹s⁻¹) in speed .
  • Maleimide vs. Carboxylic Acid : Maleimide groups target cysteine thiols but are prone to hydrolysis at physiological pH, whereas carboxylic acid groups (activated via EDC/HATU) provide stable amide bonds .
  • Thiol vs. Methyltetrazine : Thiols require reducing environments to prevent oxidation, whereas methyltetrazine maintains reactivity in aerobic conditions .

Solubility and Biocompatibility

  • PEG12 vs. Shorter PEG Chains : PEG12 provides superior solubility compared to PEG4 or PEG6 derivatives, critical for in vivo stability .
  • Methyl Group Advantage: The methyl group on tetrazine prevents π-stacking interactions, reducing aggregation compared to non-methylated tetrazine-PEG analogs .

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